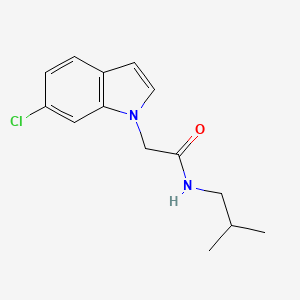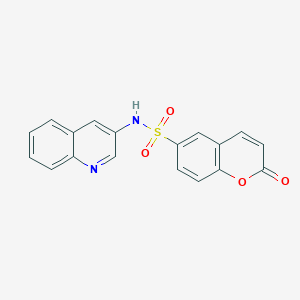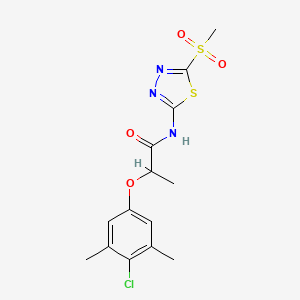
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine is a complex organic compound that features a pteridine core structure substituted with a benzodioxole and a methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Pteridine Core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is usually purified through recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its potential use in organic electronics and photonics.
Industrial Applications: Explored for its use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: It may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-ethoxyethyl)pteridine-2,4-diamine
- N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzodioxole and methoxyethyl groups provides distinct reactivity and interaction profiles compared to similar compounds.
Propiedades
Fórmula molecular |
C17H18N6O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C17H18N6O3/c1-24-7-6-20-16-14-15(19-5-4-18-14)22-17(23-16)21-9-11-2-3-12-13(8-11)26-10-25-12/h2-5,8H,6-7,9-10H2,1H3,(H2,19,20,21,22,23) |
Clave InChI |
BABWOMOEULFMAA-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B15107906.png)
![(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15107913.png)
![Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107920.png)
![2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15107927.png)
![1-{7-[4-(Dimethylamino)phenyl]-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15107930.png)
![4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15107934.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B15107935.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)

![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107956.png)
![7-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B15107980.png)
![1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]-](/img/structure/B15107986.png)
